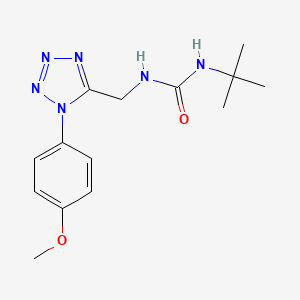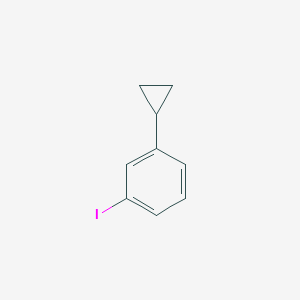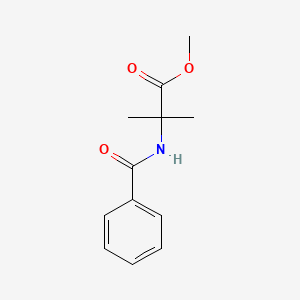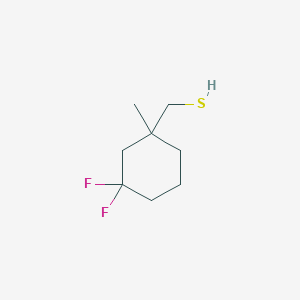![molecular formula C18H17FN2O2S B2951042 (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1390822-42-0](/img/structure/B2951042.png)
(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide is the tropomyosin-related kinase B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves as a neurotransmitter modulator, and participates in neuronal plasticity, which is essential for learning and memory .
Mode of Action
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide acts as an activator of the TrkB receptor . It binds to the TrkB receptor, leading to its activation . This activation triggers a series of intracellular reactions that result in the survival, growth, and differentiation of neurons . Additionally, this compound has been found to inhibit the Notum enzyme, which can remove the lipid from Wnt and inactivate it . Therefore, inhibition of Notum can upregulate Wnt signaling .
Biochemical Pathways
The activation of the TrkB receptor leads to the initiation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways play critical roles in cell survival, growth, and differentiation . The upregulation of Wnt signaling due to Notum inhibition also affects various cellular processes, including cell proliferation, migration, and differentiation .
Pharmacokinetics
The compound’s bioavailability is suggested by its observed biological effects when administered intraperitoneally .
Result of Action
The activation of the TrkB receptor by N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide has been shown to protect against vision loss from closed-globe ocular trauma . It appears to preserve contrast sensitivity better than other compounds . The upregulation of Wnt signaling due to Notum inhibition may also have various cellular effects, depending on the specific cell type and context .
Eigenschaften
IUPAC Name |
(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-6-7-18-17(12-16)15(13-20-18)8-10-21-24(22,23)11-9-14-4-2-1-3-5-14/h1-7,9,11-13,20-21H,8,10H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQBWPVUBYNTI-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2950960.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2950961.png)
![4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2950962.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950964.png)


![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide](/img/structure/B2950970.png)



![2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile](/img/structure/B2950981.png)

